4-(Bromomethyl)phenylacetic acid

Physicochemical characterization Solid‑state handling Crystallization

4-(Bromomethyl)phenylacetic acid (p-BMPA; C₉H₉BrO₂; MW 229.07) is a para-substituted phenylacetic acid derivative bearing a reactive bromomethyl group. It is a crystalline solid with a melting point of 179–183 °C and is supplied at ≥97% purity (HPLC/GC) for use as a pharmaceutical intermediate, a building block in solid-phase peptide synthesis (SPPS), and a reference standard for impurity profiling.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 13737-36-5
Cat. No. B083933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)phenylacetic acid
CAS13737-36-5
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)CBr
InChIInChI=1S/C9H9BrO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12)
InChIKeyWCOCCXZFEJGHTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)phenylacetic Acid (CAS 13737-36-5): Core Identity and Procurement-Relevant Characteristics


4-(Bromomethyl)phenylacetic acid (p-BMPA; C₉H₉BrO₂; MW 229.07) is a para-substituted phenylacetic acid derivative bearing a reactive bromomethyl group [1]. It is a crystalline solid with a melting point of 179–183 °C and is supplied at ≥97% purity (HPLC/GC) for use as a pharmaceutical intermediate, a building block in solid-phase peptide synthesis (SPPS), and a reference standard for impurity profiling [2]. The compound is classified as an irritant and requires storage under inert atmosphere at 2–8 °C .

Why 4-(Bromomethyl)phenylacetic Acid Cannot Be Replaced by Its Chloro, Iodo, or Positional Analogs Without Experimental Re-Validation


Superficially, 4-(chloromethyl)phenylacetic acid or the ortho‑bromo isomer may appear interchangeable with 4-(bromomethyl)phenylacetic acid because they share a halomethyl‑phenylacetic acid scaffold. In practice, the leaving‑group ability of bromine versus chlorine alters nucleophilic substitution rates by orders of magnitude [1], while the para versus ortho substitution pattern changes the solvolytic mechanism (l/m sensitivity ratio shifts from 1.6 to 1.4) [2]. Furthermore, the ~100‑fold greater acidolytic stability of the PAM resin specifically derived from the para‑bromo building block compared with classical chloromethyl resin [3] means that direct substitution without re‑optimisation of coupling–deprotection protocols can lead to premature peptide loss or failed syntheses. The quantitative evidence below establishes where p‑BMPA holds verifiable, measurable advantage over its closest analogs.

Head‑to‑Head and Cross‑Study Quantitative Evidence for 4‑(Bromomethyl)phenylacetic Acid Differentiation


Para‑Bromo vs. Para‑Chloro Analog: Melting Point Dictates Handling, Purification, and Formulation Windows

4‑(Bromomethyl)phenylacetic acid (p‑BMPA) melts at 179–183 °C, whereas the direct chloro analog 4‑(chloromethyl)phenylacetic acid melts at 57–61 °C . The >120 °C elevation means p‑BMPA is a free‑flowing crystalline powder at ambient temperature, while the chloro analog is a low‑melting solid that may soften or liquefy during shipping or ambient storage in warm climates. This difference directly impacts weighing accuracy, static charge behaviour, and the feasibility of recrystallisation‑based purification without specialised cooling equipment [1].

Physicochemical characterization Solid‑state handling Crystallization

PAM Resin Derived from p‑BMPA: ~100‑Fold Greater TFA Stability than Classical Chloromethyl Resin in SPPS

The Boc‑aminoacyl‑OCH₂‑Pam resin constructed from 4‑(bromomethyl)phenylacetic acid phenacyl ester exhibits approximately 100‑fold higher stability toward trifluoroacetic acid (TFA) than the classical aminoacyl‑OCH₂‑resin (chloromethyl‑based Merrifield resin) [1]. In practical terms, only 0.01–0.02 mol% of peptide chains are lost per TFA deprotection cycle with PAM resin [2], enabling stepwise solid‑phase synthesis of long peptides (e.g., ribonuclease A 111–124) with cleavage yields of 82–100% (HF‑anisole, 30 min, 0 °C) [1]. No racemization (<0.1%) was detected during Boc‑Val‑OCH₂‑Pam resin synthesis [1].

Solid‑phase peptide synthesis Resin linker stability Acidolytic cleavage

Para‑ vs. Ortho‑Bromo Isomer: Solvolytic Mechanism Divergence Quantified by Grunwald–Winstein l/m Ratios

Extended Grunwald–Winstein analysis of solvolysis rates at 45.0 °C in binary solvent mixtures yields sensitivity parameters l (nucleophilicity) and m (ionizing power). For p‑bromomethyl)phenylacetic acid, l = 0.78, m = 0.50, giving l/m = 1.6 (bond‑formation‑dominant bimolecular mechanism). For the ortho isomer, l = 0.80, m = 0.59, giving l/m = 1.4 [1]. The lower l/m ratio of the ortho isomer indicates a greater contribution from C–Br bond breaking (ionization pathway), consistent with steric acceleration. A plot of log(k/k₀)ₒᵣₜₕₒ vs. log(k/k₀)ₚₐᵣₐ shows near‑unit slope (1.02) but with a small constant offset (0.041), confirming the two isomers respond nearly identically to solvent variation yet operate through subtly different transition‑state structures [1].

Physical organic chemistry Solvolysis kinetics Reaction mechanism

Bromomethyl vs. Chloromethyl Leaving‑Group Reactivity: Class‑Level Evidence for Nucleophilic Displacement Rates

In a comparative study of halomethylated imidazolium salts, bromomethyl‑functionalised derivatives were found to be significantly more reactive toward a panel of N‑, O‑ and S‑nucleophiles than the corresponding chloromethyl counterparts [1]. This trend is consistent with the well‑established leaving‑group order (I > Br > Cl) in Sₙ2 reactions and is also observed in halomethylated styrene–divinylbenzene copolymers, where bromomethyl and iodomethyl resins are preferred over chloromethyl resins for reactions with weak nucleophiles such as α‑amino acids [2]. Although these data are not measured on the phenylacetic acid scaffold itself, they establish the class‑level principle that directly explains why p‑BMPA is selected over 4‑(chloromethyl)phenylacetic acid when faster, cleaner alkylation is required under mild conditions.

Nucleophilic substitution Leaving group ability Synthetic efficiency

Regulatory‑Grade Pharmaceutical Impurity Standard: Loxoprofen Impurity 22 Identity and Compliance

4‑(Bromomethyl)phenylacetic acid is officially designated as Loxoprofen Impurity 22 and is supplied with full characterisation data compliant with regulatory guidelines (HPLC purity ≥99%) [1]. The chloromethyl analog is not listed as a Loxoprofen impurity in the same compendial context. This specific regulatory identity means that analytical laboratories performing Loxoprofen sodium active‑pharmaceutical‑ingredient (API) release testing or stability studies must use the bromomethyl compound as the qualified reference standard; substitution with the chloro or iodo analog would not meet pharmacopoeial or ICH Q3A/B requirements without full re‑qualification [1].

Pharmaceutical impurity profiling Reference standard Regulatory compliance

Procurement‑Relevant Application Scenarios Where 4‑(Bromomethyl)phenylacetic Acid Provides Demonstrable Advantage


Solid‑Phase Peptide Synthesis of Long or Difficult Sequences Using Boc Chemistry

When synthesising peptides exceeding ~15 amino acids by Boc‑SPPS, the PAM resin derived from 4‑(bromomethyl)phenylacetic acid phenacyl ester reduces cumulative acidolytic chain loss by ~100‑fold compared with classical chloromethyl Merrifield resin [1]. This enables the stepwise assembly of sequences such as ribonuclease A (111–124) with final HF cleavage yields of 82–100% and <0.1% racemization, making it the resin of choice for high‑fidelity peptide synthesis in both academic and GMP settings [1].

Pharmaceutical Impurity Reference Standard for Loxoprofen Sodium API Quality Control

4‑(Bromomethyl)phenylacetic acid is the qualified reference material for Loxoprofen Impurity 22, required for HPLC purity testing and stability monitoring of Loxoprofen sodium drug substance and finished product [2]. Procurement of this specific compound, supplied with ≥99% HPLC purity and full regulatory‑compliant characterisation, ensures ICH Q3A/B compliance without the need for costly in‑house qualification of an unlisted analog [2].

Synthesis of Serine Protease Inhibitor Precursors and Crown Ether Receptors

The compound has been demonstrated as a direct precursor for serine protease inhibitor synthesis, where the benzylic bromide serves as the electrophilic handle for introducing pharmacophoric elements . It has also been employed in the construction of a novel crown ether receptor, exploiting the dual reactivity of the bromomethyl and carboxylic acid groups . The higher leaving‑group ability of bromine versus chlorine enables these alkylations to proceed under milder conditions, preserving sensitive functionality elsewhere in the molecule [3].

Mechanistic Studies Requiring a Well‑Characterised, Bond‑Formation‑Dominant Sₙ2 Substrate

For physical organic investigations of nucleophilic substitution at benzylic carbon, p‑BMPA offers a defined l/m = 1.6 (associative, bond‑formation‑dominant) mechanism in solvolysis, in contrast to the ortho isomer (l/m = 1.4, greater ionization character) [4]. This mechanistic predictability makes p‑BMPA the preferred substrate when kinetic control and minimal elimination side‑products are critical experimental parameters [4].

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